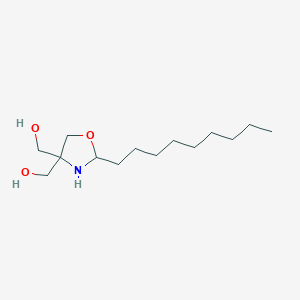
Sulfuric acid--propane-1,2-diol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–propane-1,2-diol (1/1) is a chemical compound formed by the combination of sulfuric acid and propane-1,2-diol in a 1:1 molar ratioIt is almost odorless and has a faintly sweet taste . Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfuric acid–propane-1,2-diol (1/1) can be synthesized by mixing equimolar amounts of sulfuric acid and propane-1,2-diol. The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing. The reaction is exothermic, and care must be taken to control the temperature to prevent overheating.
Industrial Production Methods
Industrial production of sulfuric acid–propane-1,2-diol (1/1) involves the direct hydration of propylene oxide with water in the presence of sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures (150-160°C) and pressures (0.78-0.98 MPa). The product is then purified by evaporation and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–propane-1,2-diol (1/1) undergoes various chemical reactions, including:
Oxidation: Propane-1,2-diol can be oxidized to form propionaldehyde and lactic acid.
Reduction: The compound can be reduced to form propane-1,2-diol.
Substitution: The hydroxyl groups in propane-1,2-diol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid and sulfuric acid are used for substitution reactions.
Major Products
Oxidation: Propionaldehyde and lactic acid.
Reduction: Propane-1,2-diol.
Substitution: Various substituted derivatives of propane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–propane-1,2-diol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Used in pharmaceutical formulations as a solvent and stabilizer.
Industry: Utilized in the production of polymers, resins, and as an antifreeze agent
Wirkmechanismus
The mechanism of action of sulfuric acid–propane-1,2-diol (1/1) involves the interaction of its hydroxyl groups with various molecular targets. In biological systems, it acts as a cryoprotectant by forming hydrogen bonds with water molecules, thereby preventing the formation of ice crystals. In chemical reactions, it serves as a solvent and stabilizer, facilitating the dissolution and stabilization of reactants and products .
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid–propane-1,2-diol (1/1) can be compared with other similar compounds such as:
Ethylene glycol: Similar in structure but has two hydroxyl groups on adjacent carbon atoms.
1,3-Propanediol: An isomer of propane-1,2-diol with hydroxyl groups on the first and third carbon atoms.
Glycerol: Contains three hydroxyl groups and is more viscous than propane-1,2-diol
These compounds share similar properties but differ in their chemical reactivity and applications. Sulfuric acid–propane-1,2-diol (1/1) is unique due to its specific combination of sulfuric acid and propane-1,2-diol, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
643764-77-6 |
|---|---|
Molekularformel |
C3H10O6S |
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
propane-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C3H8O2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3-5H,2H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
XDLVYYYGCNMREZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



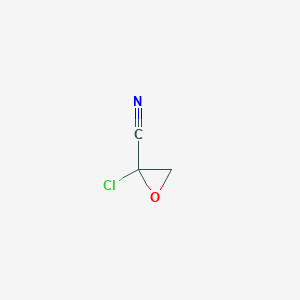

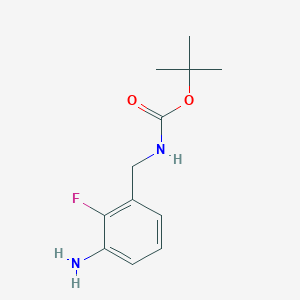
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
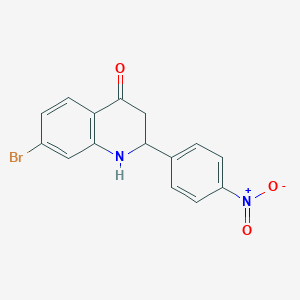

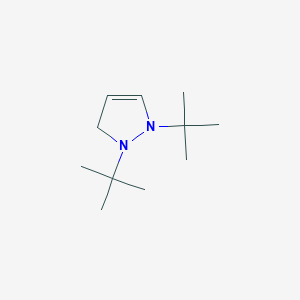
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
